molecular formula C28H40O4 B149327 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate CAS No. 69003-01-6

4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate

Cat. No. B149327
CAS RN: 69003-01-6
M. Wt: 440.6 g/mol
InChI Key: NKQFKJYKCVDLPT-ZHACJKMWSA-N
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Description

The compound 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate is a derivative of 2H-1-benzopyran, which is a class of organic compounds characterized by a benzene ring fused to a pyran ring. The specific structure of this compound suggests that it is a fatty acid ester with a benzopyran moiety, which could potentially exhibit interesting biological activities or could be used as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related benzopyran derivatives has been explored in various studies. For instance, the synthesis of tetrahydro-2H-1-benzopyran-2-one derivatives is achieved through the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones . Although the exact synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate is not detailed in the provided papers, similar synthetic strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of benzopyran derivatives can be complex, and X-ray crystallography is often used to determine their structure unambiguously. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was elucidated using X-ray crystal analysis, which confirmed the planarity of the molecule except for certain substituents . This suggests that similar analytical techniques could be used to analyze the molecular structure of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate.

Chemical Reactions Analysis

Benzopyran derivatives can undergo various chemical reactions. The reactivity of these compounds is influenced by the substituents on the benzopyran ring. For instance, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones leads to the formation of various substituted benzopyran derivatives . The specific chemical reactions that 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate can participate in would depend on the reactivity of the ester group and the benzopyran moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives can vary widely depending on their specific structure. For example, the crystal structure analysis of a related compound provided insights into its planarity and the torsion angles within the molecule . Spectrophotometric and voltammetric methods have been developed to determine the content of certain benzopyran derivatives in aqueous media, which indicates their stability and electronic properties . These methods could potentially be adapted to study the physical and chemical properties of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate.

Scientific Research Applications

Ecological Impact and Risk Assessment

Organic Ultraviolet Filters in Aquatic Environments Organic ultraviolet filters (OUVFs), including derivatives of benzophenones and camphors, are commonly found in personal care products and plastics. These OUVFs have been identified as having toxic effects on marine and freshwater organisms, leading to reproductive, developmental, genetic, and neurological toxicity. The interaction of these compounds with steroid receptors, DNA, or the generation of reactive oxygen species are noted mechanisms of these toxicities. The study highlighted the need for more comprehensive water-quality guidelines based on a better understanding of the pathological effects of OUVFs and their metabolites in aquatic environments (Carve et al., 2020).

Epigenetic Alterations by Environmental Contaminants

Environmental Contaminant-Mixture Effects on CNS Development Exposure to environmental contaminants, such as polycyclic aromatic hydrocarbon (PAH) and halogenated aromatic hydrocarbon, during gestation may lead to adverse health outcomes, affecting cognitive performance. The review shed light on the relationship between neurobehavioral deficits and gestational exposure to environmental contaminant-mixtures. Indicators such as birth index, NMDA mRNA expression, long-term potentiation, and learning behavior were discussed, emphasizing the vulnerability of susceptible populations disproportionately exposed to these contaminants (Wormley et al., 2004).

Epigenetic Alterations Induced by Human Chemical Carcinogens This study systematically reviewed published studies on epigenetic alterations caused by genotoxic carcinogens, noting aberrant DNA methylation, altered expression of non-coding RNAs, and histone changes as common epigenetic effects. The review emphasized the importance of incorporating epigenetic endpoints in cancer hazard assessments to better understand carcinogenesis-associated epigenetic perturbations (Chappell et al., 2016).

DNA Methylation and Social Functioning

OXTR DNA Methylation and Social Behavior A review focused on the relationship between DNA methylation (DNAm) of the Oxytocin Receptor Gene (OXTR) and social and emotional behavior in humans. The review highlighted associations between increased OXTR DNAm and impairments in social, cognitive, and emotional functioning, as well as decreased OXTR DNAm in specific patterns of impairment related to mood and anxiety disorders. It suggested a need for more robust research designs to further understand the role of OXTR DNAm in human social and emotional behavior (Maud et al., 2018).

Environmental Chemicals and DNA Methylation in Adults

Associations between Environmental Chemicals and DNA Methylation This systematic review evaluated epidemiologic studies on the association between environmental chemicals and DNA methylation levels in adults. Although the evidence suggests a link between environmental exposures and DNA methylation changes impacting human health, the review noted the current evidence is insufficient for conclusive inferences due to study differences and limited sample sizes. It called for larger and longitudinal studies to better understand the interactions between environmental chemicals and epigenetic marks (Ruiz-Hernandez et al., 2015).

Safety And Hazards

There is no specific information available on the safety and hazards of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate.


Future Directions

There is no specific information available on the future directions of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate. However, related compounds such as 4-Methyl-2-oxo-1,2-benzopyran-7-yl β-D-Galactoside have been studied for their properties3.


properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFKJYKCVDLPT-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236446
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate

CAS RN

69003-01-6
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69003-01-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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